molecular formula C13H24N2O2 B2567409 Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate CAS No. 2309442-01-9

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate

Cat. No.: B2567409
CAS No.: 2309442-01-9
M. Wt: 240.347
InChI Key: ASOHTRPOTYDSFR-QRHSGQBVSA-N
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Description

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate is a bicyclic carbamate derivative characterized by a fused cyclopentane-pyridine ring system (octahydro-1H-cyclopenta[c]pyridine) and a tert-butyl carbamate group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where carbamates are widely employed as amine-protecting groups due to their stability under diverse reaction conditions . The stereochemistry of the bicyclic core—(4aS,7aR)—is pivotal, as it dictates the molecule’s three-dimensional conformation, influencing its interactions with biological targets and physicochemical properties such as solubility and metabolic stability.

The molecular formula of this compound is C₁₃H₂₄N₂O₂, with the tert-butyl group (-C(CH₃)₃) providing steric bulk that enhances protection of the amine functionality during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-11-6-9-4-5-14-8-10(9)7-11/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t9-,10-,11?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOHTRPOTYDSFR-QRHSGQBVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCNCC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@@H]2CCNC[C@@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate typically involves multi-step organic reactions. Commonly, the process starts with the preparation of cyclopenta[c]pyridine derivatives followed by the protection of the amine group with tert-butyl carbamate under specific reaction conditions, such as room temperature and solvent choice (e.g., dichloromethane). Reaction monitoring through techniques like thin-layer chromatography (TLC) ensures the successful formation of the desired intermediate.

  • Industrial Production Methods: : Industrial production of this compound may involve scaling up the synthetic routes, optimizing reaction conditions for maximum yield, and ensuring cost-effectiveness. Techniques like continuous flow chemistry could be employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

  • Types of Reactions: : Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate undergoes a variety of chemical reactions, such as:

    • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    • Reduction: : Reduction reactions may involve agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

  • Common Reagents and Conditions: : Typical reagents include organic solvents (e.g., dichloromethane, ethanol), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4), and catalysts (e.g., palladium on carbon).

  • Major Products Formed: : The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxide derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

Tert-butyl N-[(4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridin-6-yl]carbamate finds extensive use in scientific research, including:

  • Chemistry: : As a building block in organic synthesis, this compound is valuable for constructing complex molecules and studying reaction mechanisms.

  • Biology: : Research into its biological activities and potential as a pharmacophore in drug discovery.

  • Medicine: : Investigating its potential therapeutic effects and applications in designing new pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials, polymers, and catalysts.

Mechanism of Action

The compound's effects are mediated through its interactions with specific molecular targets and pathways:

  • Molecular Targets: : It may target enzymes, receptors, or other biological macromolecules, influencing their activity.

  • Pathways Involved: : The pathways involved depend on its specific biological or pharmacological context, which could include metabolic pathways, signal transduction cascades, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural and Computational Comparisons

Property Target Compound Analog from
Molecular Formula C₁₃H₂₄N₂O₂ C₁₃H₂₄N₂O₂
Stereochemistry (4aS,7aR) (4aR,6R,7aS)
Carbamate Position 6-position 2-position
Predicted LogP (Lipophilicity) ~2.1 (estimated via QSPR models) ~1.8 (reported by CC-DPS)
Synthetic Utility Amine protection in alkaloid synthesis Intermediate for chiral ligand design

Substituent Variants: Benzyl vs. Tert-Butyl Carbamates

However, the tert-butyl group’s superior steric shielding makes it more resistant to enzymatic cleavage compared to benzyl derivatives, which are prone to hydrogenolysis.

Ring System Modifications: Cyclohexane vs. Cyclopentane Fusion

Compounds with cyclohexane-fused pyridine cores (e.g., octahydro-1H-cyclohexa[c]pyridine derivatives) exhibit larger ring strain and altered conformational flexibility. This can reduce metabolic stability but enhance binding to hydrophobic pockets in proteins.

Research Implications and Gaps

While computational tools like Quantitative Structure-Property Relationship (QSPR) and neural networks (as utilized by CC-DPS ) provide valuable predictive insights, experimental validation of the target compound’s properties remains scarce. Future studies should focus on:

Stereochemical Impact : Comparative bioactivity assays to evaluate how the (4aS,7aR) configuration influences pharmacological profiles.

Solubility and Stability : Empirical measurements of aqueous solubility and stability under physiological conditions.

Synthetic Applications : Exploration of its utility in asymmetric catalysis or as a building block for neuromodulator analogs.

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